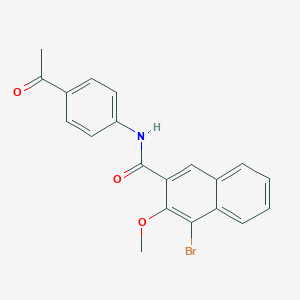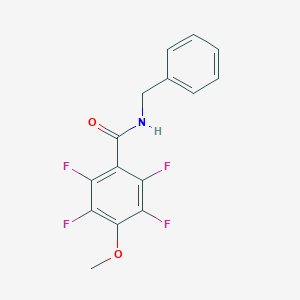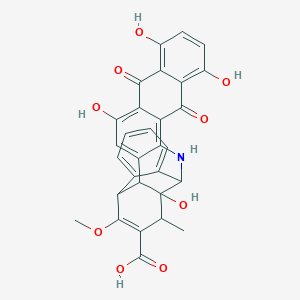
N-(2,3-Epoxypropyl)-3-(5-nitrofuran-2-yl)-propenamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-Epoxypropyl)-3-(5-nitrofuran-2-yl)-propenamide, also known as Nifuratel, is a synthetic compound with antimicrobial properties. It belongs to the nitrofuran family of compounds and has been extensively studied for its potential applications in the treatment of various microbial infections.
作用機序
The mechanism of action of N-(2,3-Epoxypropyl)-3-(5-nitrofuran-2-yl)-propenamide is not fully understood, but it is believed to work by interfering with the synthesis of DNA and RNA in microbial cells. This compound is a prodrug that is activated by bacterial nitroreductases, which convert it into a highly reactive intermediate that can damage microbial DNA and RNA. This leads to the inhibition of microbial growth and the eventual death of the microbe.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity and is well-tolerated by animals and humans. It is rapidly absorbed and distributed throughout the body, with peak plasma concentrations reached within 1-2 hours after oral administration. This compound is metabolized in the liver and excreted primarily in the urine.
実験室実験の利点と制限
N-(2,3-Epoxypropyl)-3-(5-nitrofuran-2-yl)-propenamide has several advantages for use in laboratory experiments. It is a highly potent antimicrobial agent that is effective against a wide range of microorganisms. It has low toxicity and is well-tolerated by animals and humans. However, there are also some limitations to the use of this compound in laboratory experiments. It is a synthetic compound that may not accurately reflect the properties of natural antimicrobial agents. It is also relatively expensive and may not be readily available in some laboratories.
将来の方向性
There are several future directions for research on N-(2,3-Epoxypropyl)-3-(5-nitrofuran-2-yl)-propenamide. One area of interest is the development of new formulations and delivery methods that can improve the efficacy and safety of this compound. Another area of interest is the study of the mechanism of action of this compound and the identification of new targets for antimicrobial therapy. Additionally, the potential use of this compound in combination with other antimicrobial agents is an area of active research. Finally, the development of new synthetic analogs of this compound with improved properties is an area of ongoing research.
Conclusion
This compound, or this compound, is a synthetic compound with potent antimicrobial properties. It has been extensively studied for its potential applications in the treatment of various microbial infections. This compound works by interfering with the synthesis of DNA and RNA in microbial cells, leading to the inhibition of microbial growth and the eventual death of the microbe. This compound has low toxicity and is well-tolerated by animals and humans. There are several future directions for research on this compound, including the development of new formulations and delivery methods, the study of the mechanism of action, and the development of new synthetic analogs with improved properties.
合成法
N-(2,3-Epoxypropyl)-3-(5-nitrofuran-2-yl)-propenamide can be synthesized by the reaction of 5-nitro-2-furaldehyde with 3-chloro-2-hydroxypropylamine in the presence of a base. The resulting product is then treated with acetic anhydride to obtain this compound. The synthesis of this compound is a multistep process that requires careful control of reaction conditions to obtain a high yield of the desired product.
科学的研究の応用
N-(2,3-Epoxypropyl)-3-(5-nitrofuran-2-yl)-propenamide has been extensively studied for its potential applications in the treatment of various microbial infections. It has been shown to be effective against a wide range of bacteria, fungi, and protozoa. This compound has been used to treat infections of the urinary tract, gastrointestinal tract, and reproductive system. It has also been studied for its potential use in the treatment of sexually transmitted diseases such as gonorrhea and chlamydia.
特性
CAS番号 |
129423-20-7 |
|---|---|
分子式 |
C10H10N2O5 |
分子量 |
238.2 g/mol |
IUPAC名 |
(E)-3-(5-nitrofuran-2-yl)-N-(oxiran-2-ylmethyl)prop-2-enamide |
InChI |
InChI=1S/C10H10N2O5/c13-9(11-5-8-6-16-8)3-1-7-2-4-10(17-7)12(14)15/h1-4,8H,5-6H2,(H,11,13)/b3-1+ |
InChIキー |
AZZSKKUMFYLZLK-HNQUOIGGSA-N |
異性体SMILES |
C1C(O1)CNC(=O)/C=C/C2=CC=C(O2)[N+](=O)[O-] |
SMILES |
C1C(O1)CNC(=O)C=CC2=CC=C(O2)[N+](=O)[O-] |
正規SMILES |
C1C(O1)CNC(=O)C=CC2=CC=C(O2)[N+](=O)[O-] |
同義語 |
N-(2,3-epoxypropyl)-3-(5-nitrofuran-2-yl)-propenamide RB 88724 RB-88724 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(4-benzylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B236523.png)





![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2-methylpropanamide](/img/structure/B236559.png)

![3-chloro-N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B236568.png)


![4-Hydroxy-6-(4-hydroxyphenyl)-2-(2-hydroxypropan-2-yl)-9-(3-methylbut-2-enyl)-2,3-dihydrofuro[3,2-g]chromen-5-one](/img/structure/B236595.png)

